5,7-Dichloro-2,3-dimethyl-6-azaindole 5,7-Dichloro-2,3-dimethyl-6-azaindole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18337171
InChI: InChI=1S/C9H8Cl2N2/c1-4-5(2)12-8-6(4)3-7(10)13-9(8)11/h3,12H,1-2H3
SMILES:
Molecular Formula: C9H8Cl2N2
Molecular Weight: 215.08 g/mol

5,7-Dichloro-2,3-dimethyl-6-azaindole

CAS No.:

Cat. No.: VC18337171

Molecular Formula: C9H8Cl2N2

Molecular Weight: 215.08 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dichloro-2,3-dimethyl-6-azaindole -

Specification

Molecular Formula C9H8Cl2N2
Molecular Weight 215.08 g/mol
IUPAC Name 5,7-dichloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
Standard InChI InChI=1S/C9H8Cl2N2/c1-4-5(2)12-8-6(4)3-7(10)13-9(8)11/h3,12H,1-2H3
Standard InChI Key ZJWTWLFBRGXFSU-UHFFFAOYSA-N
Canonical SMILES CC1=C(NC2=C(N=C(C=C12)Cl)Cl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Substituent Effects

5,7-Dichloro-2,3-dimethyl-6-azaindole belongs to the azaindole class, which features a bicyclic structure combining pyrrole and pyridine rings. The "6-azaindole" designation indicates that the pyridine nitrogen is located at the sixth position relative to the fused pyrrole ring . The compound’s structure includes:

  • Two chlorine atoms at positions 5 and 7, which enhance electrophilicity and influence intermolecular interactions.

  • Methyl groups at positions 2 and 3, contributing to steric effects and modulating solubility .

Table 1: Comparative Structural Properties of Related Azaindoles

CompoundCAS NumberMolecular FormulaMolecular WeightKey Substituents
5,7-Dichloro-2-methyl-6-azaindole1448260-10-3C₈H₆Cl₂N₂201.052-CH₃, 5-Cl, 7-Cl
5,7-Dichloro-6-azaindole1001412-41-4C₇H₄Cl₂N₂187.035-Cl, 7-Cl
5,7-Dichloro-2,3-dimethyl-6-azaindoleNot AvailableC₉H₈Cl₂N₂215.08 (estimated)2-CH₃, 3-CH₃, 5-Cl, 7-Cl

The additional methyl groups in the target compound are expected to increase its molecular weight to approximately 215.08 g/mol while reducing polarity compared to non-methylated analogues .

Spectroscopic and Computational Data

Though experimental spectra for 5,7-Dichloro-2,3-dimethyl-6-azaindole are unavailable, predictions can be made:

  • NMR: The methyl groups at positions 2 and 3 would produce distinct singlet peaks in the 1H^1H-NMR spectrum (δ 2.4–2.6 ppm), while aromatic protons adjacent to chlorine atoms would appear downfield (δ 7.8–8.2 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 215 would dominate, with fragmentation patterns involving loss of chlorine atoms (35/37 Da) and methyl groups (15 Da) .

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The synthesis of 5,7-Dichloro-2,3-dimethyl-6-azaindole likely involves:

  • Core Formation: Construction of the 6-azaindole scaffold via cyclization reactions.

  • Chlorination: Introduction of chlorine atoms at positions 5 and 7.

  • Methylation: Installation of methyl groups at positions 2 and 3.

Stepwise Synthesis Based on Analogous Routes

A patent detailing the synthesis of 5-chloro-7-azaindole (CN106279156A) provides a foundational approach:

  • Lithiation and Silylation:

    • A dilithium initiator reacts with bromotrimethylsilane under nitrogen to form a siliceous organolithium intermediate .

    • Adaptation: Introducing methyl groups may require alkylation steps using methyl iodide or similar agents after core formation.

  • BOC Protection:

    • 2-Amino-3-picoline is protected with Bis(tert-butoxycarbonyl)oxide in ethanol .

    • Methylation: Prior to or after protection, quaternization with methylating agents could install the 2- and 3-methyl groups.

  • Cyclization and Chlorination:

    • Cyclization under acidic conditions forms the azaindole core, followed by chlorination using reagents like POCl₃ or Cl₂ gas .

Table 2: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (Reported for Analogues)
LithiationDilithium initiator, bromotrimethylsilane, 10°C70–85%
BOC ProtectionBis(tert-butoxycarbonyl)oxide, triethylamine65–78%
CyclizationTHF, -30°C, DMF, dilute HCl60–70%
ChlorinationPOCl₃, reflux80–90%

Physicochemical Properties and Stability

Solubility and Partitioning

  • LogP: Estimated at 2.8–3.2 (compared to 2.5 for 5,7-Dichloro-6-azaindole ), indicating moderate lipophilicity suitable for membrane permeability in drug design.

  • Solubility: Likely low in water (<0.1 mg/mL) but soluble in organic solvents like DMSO or dichloromethane .

Thermal Stability

  • Melting Point: Predicted to exceed 200°C based on analogues with similar halogenation .

  • Degradation: Susceptible to dechlorination at temperatures above 300°C or under strong basic conditions .

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